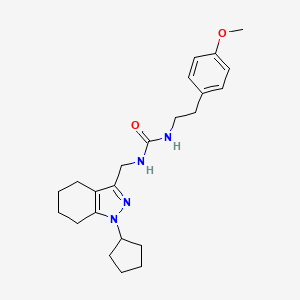

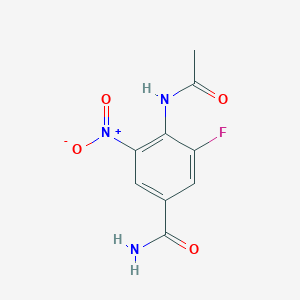

![molecular formula C16H25NO4 B2481464 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid CAS No. 2567504-98-5](/img/structure/B2481464.png)

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of adamantane derivatives, including 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid, involves intricate organic synthesis strategies aimed at introducing functional groups into the adamantane core. These processes often leverage the adamantane's robustness to create compounds with specific chemical functionalities designed for targeted applications. The literature reveals various methods for synthesizing adamantane derivatives, focusing on optimizing yield, purity, and functional group specificity (Dragomanova & Andonova, 2023).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by a three-dimensional framework that significantly influences their chemical and physical properties. This structure provides a scaffold for the attachment of various functional groups, enabling the creation of compounds with tailored properties for specific applications. The study of adamantane's molecular structure is crucial for understanding its interactions with biological systems and its potential as a building block in drug development and materials science (Spasov et al., 2006).

Chemical Reactions and Properties

Adamantane derivatives undergo a range of chemical reactions that are influenced by their unique structure. The reactivity of these compounds is often dictated by the functional groups attached to the adamantane core, enabling selective chemical transformations. These reactions are pivotal for the synthesis of complex molecules and for modifications aimed at enhancing their pharmacological properties or material characteristics (Dembitsky et al., 2020).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as solubility, melting point, and stability, are significantly influenced by their molecular structure and the nature of the substituents. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations and material science applications. The inherent stability of the adamantane core contributes to the high thermal and chemical stability of its derivatives (Ragshaniya et al., 2023).

Scientific Research Applications

Chemical Reactions and Synthesis

Reactions with Acetonitrile : Methyl adamantane-1-carboxylate reacts with acetonitrile to produce various compounds like 3-(1-adamantyl)-3-oxopropanenitrile. This reaction is facilitated by sodium hydride and has implications for the synthesis of adamantane derivatives (Shiryaev et al., 2015).

C-Methylation of Carboxylic Acids : This process can be used to convert adamantane-1-carboxylic acid into various t-butyl compounds. This method of C-methylation presents a new pathway for creating adamantane derivatives (Meisters & Mole, 1974).

Synthesis of Adamantane Derivatives : A convergent process was developed for synthesizing adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors. This process is efficient and scalable, highlighting the compound's potential in pharmaceutical applications (Becker et al., 2008).

Applications in Coordination Chemistry

Orthogonally Substituted Azole-Carboxylate Adamantane Ligands : These ligands were used to prepare coordination polymers, demonstrating the utility of adamantane derivatives in constructing complex molecular structures (Pavlov et al., 2019).

Adamantane-Retropeptides as Building Blocks : Novel adamantane-oxalamide derivatives were created for potential use in molecular channels, showcasing the versatility of adamantane derivatives in the field of supramolecular chemistry (Basarić et al., 2007).

Safety and Hazards

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16-7-9-4-10(8-16)6-11(5-9)12(16)13(18)19/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFBUYJWOPRFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)

![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)

![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)

![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)

![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)